REACTION_CXSMILES
|
C([O:8][CH2:9][CH:10]([CH2:26][O:27]CC1C=CC=CC=1)[CH2:11][O:12][N:13]1[CH:21]=[N:20][C:19]2[C:14]1=[N:15][C:16]([NH:23]C=O)=[N:17][C:18]=2Cl)C1C=CC=CC=1.C(O)=[O:36].N>[Pd].O>[OH:8][CH2:9][CH:10]([CH2:26][OH:27])[CH2:11][O:12][N:13]1[CH:21]=[N:20][C:19]2[C:18](=[O:36])[NH:17][C:16]([NH2:23])=[N:15][C:14]1=2
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Name
|
9-(3-benzyloxy-2-benzyloxymethylprop-1-oxy)-2-formamido-6-chloropurine
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(CON1C2=NC(=NC(=C2N=C1)Cl)NC=O)COCC1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred under an atmosphere of hydrogen for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
CUSTOM
|
Details
|
the solution evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution was then heated for a further 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from water (charcoal)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CON1C=2N=C(NC(C2N=C1)=O)N)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |